molecular formula C16H17NO3S B13355641 N-(1-(4-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide

N-(1-(4-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide

Cat. No.: B13355641
M. Wt: 303.4 g/mol
InChI Key: BPPMYSBJHTYRRZ-GHRIWEEISA-N
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Description

N-(1-(4-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide is an organic compound characterized by the presence of a methoxyphenyl group and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide typically involves the condensation of 4-methoxyacetophenone with 4-methylbenzenesulfonamide under acidic conditions. The reaction is usually carried out in an anhydrous ethanol solution with a catalytic amount of concentrated hydrochloric acid under reflux for a few hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of N-(1-(4-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(1-(4-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(4-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(4-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a methylbenzenesulfonamide moiety

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

(NE)-N-[1-(4-methoxyphenyl)ethylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H17NO3S/c1-12-4-10-16(11-5-12)21(18,19)17-13(2)14-6-8-15(20-3)9-7-14/h4-11H,1-3H3/b17-13+

InChI Key

BPPMYSBJHTYRRZ-GHRIWEEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=C(C=C2)OC

Origin of Product

United States

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